molecular formula C11H12O4 B3281935 Methyl 2-(allyloxy)-6-hydroxybenzoate CAS No. 74292-73-2

Methyl 2-(allyloxy)-6-hydroxybenzoate

Cat. No.: B3281935
CAS No.: 74292-73-2
M. Wt: 208.21 g/mol
InChI Key: VXGRYXWYGRAMGU-UHFFFAOYSA-N
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Description

Methyl 2-(allyloxy)-6-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyloxy group and a hydroxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(allyloxy)-6-hydroxybenzoate typically involves the esterification of 2-(allyloxy)-6-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(allyloxy)-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-(allyloxy)-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as UV resistance and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 2-(allyloxy)-6-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allyloxy group can participate in electrophilic and nucleophilic reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)-6-hydroxybenzoate
  • Methyl 2-(methoxy)-6-hydroxybenzoate
  • Methyl 2-(ethoxy)-6-hydroxybenzoate

Uniqueness

Methyl 2-(allyloxy)-6-hydroxybenzoate is unique due to the presence of the allyloxy group, which imparts specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-6-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-7-15-9-6-4-5-8(12)10(9)11(13)14-2/h3-6,12H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRYXWYGRAMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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